4-Methoxy-2-methyl-1-(phenylethynyl)benzene
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Overview
Description
4-Methoxy-2-methyl-1-(phenylethynyl)benzene is an organic compound with the molecular formula C16H14O and a molecular weight of 222.28176 g/mol This compound is characterized by a benzene ring substituted with a methoxy group, a methyl group, and a phenylethynyl group
Preparation Methods
The synthesis of 4-Methoxy-2-methyl-1-(phenylethynyl)benzene typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 4-methoxy-2-methylbenzaldehyde with phenylacetylene in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction conditions often include a temperature range of 80-100°C and a reaction time of several hours to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Methoxy-2-methyl-1-(phenylethynyl)benzene undergoes various chemical reactions, including:
Scientific Research Applications
4-Methoxy-2-methyl-1-(phenylethynyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methyl-1-(phenylethynyl)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
4-Methoxy-2-methyl-1-(phenylethynyl)benzene can be compared with other similar compounds:
Properties
CAS No. |
809231-58-1 |
---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-methoxy-2-methyl-1-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C16H14O/c1-13-12-16(17-2)11-10-15(13)9-8-14-6-4-3-5-7-14/h3-7,10-12H,1-2H3 |
InChI Key |
JQTCCZCIZRDVQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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